2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helix structure in the body.
Biochemical Pathways
If it indeed inhibits collagen prolyl-4-hydroxylase, it could affect the collagen biosynthesis pathway . This could have downstream effects on the structure and integrity of various tissues in the body, as collagen is a major structural protein.
Result of Action
If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis . This could have various effects at the cellular level, possibly affecting cell adhesion, migration, and tissue integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable precursors such as 2-methoxypyridine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Oxan-4-yl and Pyridin-3-yl Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyridine ring is functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted pyridine, while reduction of the carboxamide group would yield an amine .
Scientific Research Applications
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide: Lacks the methoxy group but retains the core structure.
Pyridine-3-carboxamide: The simplest analog, lacking both the methoxy and oxan-4-yl groups.
Uniqueness
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both the methoxy and oxan-4-yl groups, which can confer specific chemical and biological properties . These substituents can influence the compound’s reactivity, binding affinity, and overall stability .
Biological Activity
2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O3, featuring a methoxy group, a pyridine ring, and an oxane moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Enzyme Inhibition
A notable aspect of its biological profile is the inhibition of key enzymes involved in disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a competitive mechanism, which could lead to increased levels of acetylcholine in synaptic clefts .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibits cancer cell proliferation | |
Antimicrobial | Effective against S. aureus and E. coli | |
Enzyme Inhibition | Inhibits AChE |
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was able to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a comparative study assessing various compounds for antimicrobial activity, this compound was found to have MIC values lower than those of conventional antibiotics against both gram-positive and gram-negative strains. This positions it as a candidate for further development in treating bacterial infections .
Research Findings
Recent findings emphasize the compound's diverse pharmacological activities:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.
- Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects .
Properties
IUPAC Name |
2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-18-15(5-3-9-20-18)17(22)21-16(13-6-10-24-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFIBASFYPEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.